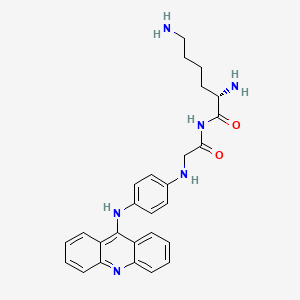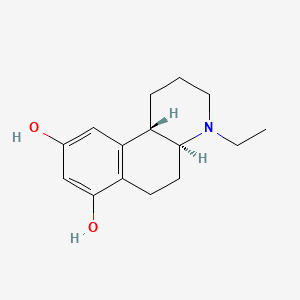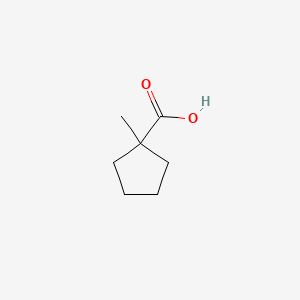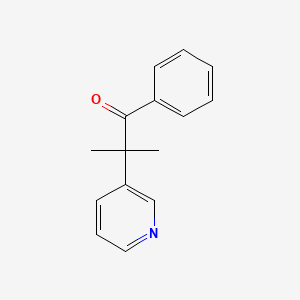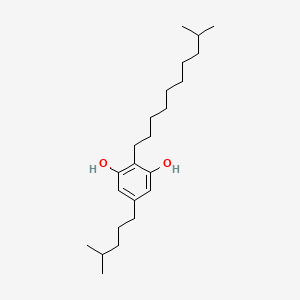
Resorcinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Resorcinin is a natural product found in Flavobacterium johnsoniae with data available.
Wissenschaftliche Forschungsanwendungen
Alteration of Physical and Spectral Properties
- Resorcinol's physical, spectral, and thermal properties can be altered using biofield treatment. This alteration may enhance its spreadability and bioavailability in topical formulations and increase its reaction rate when used as an intermediate in the pharmaceutical industry (Trivedi et al., 2015).
Impact on Isotopic Abundance Ratios
- Biofield energy treatment on resorcinol can impact its isotopic abundance ratios, potentially altering its physicochemical properties, reaction rate, and selectivity. This could be valuable in pharmaceutical and chemical industries (Trivedi et al., 2016).
Exposure Assessment
- A study on occupational and environmental exposure to resorcinol in Finland provides insights into its presence in various industries and personal care products, indicating its wide-ranging applications and potential impact on health and safety (Porras et al., 2018).
Electrochemical Studies
- Resorcinol's electrochemical properties have been investigated in different studies. For instance, its electron transfer properties were explored using cyclic voltammetry, indicating its significance in chemical and biological sciences (Deepa et al., 2014). Additionally, a selective voltammetric determination of resorcinol in water samples was developed, highlighting its environmental monitoring applications (Amare & Begashaw, 2019).
Interaction with DNA
- Research on the binding properties between resorcinol and DNA revealed insights into its action mechanism, which is significant for understanding its effects on human health (Zeng et al., 2021).
Clinical Applications
- The use of resorcinol in dermatological treatments, such as for hidradenitis suppurativa, highlights its clinical significance. Patient satisfaction with topical 15% resorcinol in treating hidradenitis suppurativa was notably high (Docampo-Simón et al., 2021).
Toxicology and Risk Assessment
- A toxicology review and risk assessment of resorcinol focused on thyroid effects, addressing concerns regarding high-dose exposure and potential health implications (Lynch et al., 2002).
Industrial Applications
- The modification of phenolic resin adhesive using resorcinol indicates its relevance in industrial applications. This study explored the impact of varying molar ratios on the adhesive's shear strength (Wang Chun-xi, 2014).
Eigenschaften
CAS-Nummer |
69505-74-4 |
|---|---|
Produktname |
Resorcinin |
Molekularformel |
C23H40O2 |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
2-(9-methyldecyl)-5-(4-methylpentyl)benzene-1,3-diol |
InChI |
InChI=1S/C23H40O2/c1-18(2)12-9-7-5-6-8-10-15-21-22(24)16-20(17-23(21)25)14-11-13-19(3)4/h16-19,24-25H,5-15H2,1-4H3 |
InChI-Schlüssel |
OSVNQUBJWRJOER-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCC1=C(C=C(C=C1O)CCCC(C)C)O |
Kanonische SMILES |
CC(C)CCCCCCCCC1=C(C=C(C=C1O)CCCC(C)C)O |
Andere CAS-Nummern |
69505-74-4 |
Synonyme |
resorcinin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



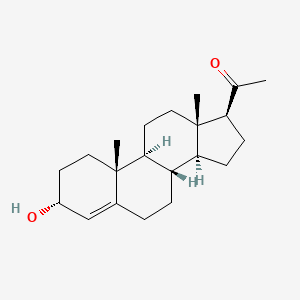

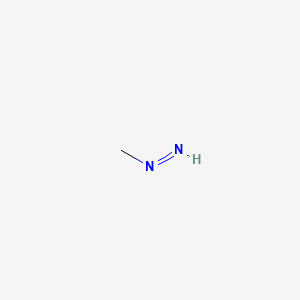
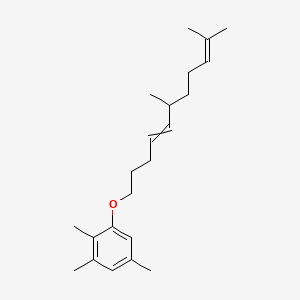
![4-[2-(Ethylamino)propyl]phenol](/img/structure/B1205669.png)
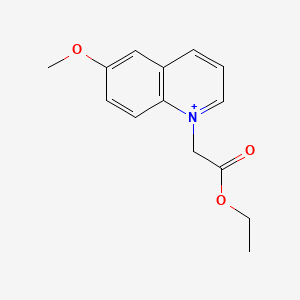
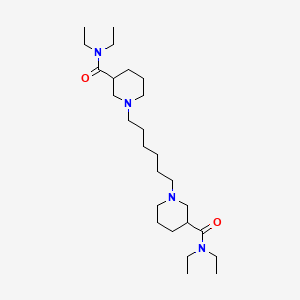
![[1,1'-Biphenyl]-2-carboxylicacid, 4'-[[2-(1-buten-1-yl)-4-chloro-5-formyl-1H-imidazol-1-yl]methyl]-](/img/structure/B1205673.png)
![7-[(1R,2R,3R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-methoxycyclopentyl]hept-5-enoic acid](/img/structure/B1205675.png)
